3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to the quinoline ring, along with three ethyl groups at the nitrogen and carbon positions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.
Alkylation: The final step involves the alkylation of the quinoline nitrogen and carbon positions with ethyl groups using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, pyridine, dichloromethane.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline-based molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.
Benzenesulfonyl Chloride: A precursor used in the synthesis of various benzenesulfonyl derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-16-12-13-19-18(14-16)21(23(5-2)6-3)20(15-22-19)26(24,25)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZKJMEIYCOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.